molecular formula C23H18N2O6S2 B2516003 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900134-74-9

3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No. B2516003
CAS RN: 900134-74-9
M. Wt: 482.53
InChI Key: XCPZRGOQDZVNTD-ODLFYWEKSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazolidine ring, a chromen ring, and a propanamide group. It also contains a methoxy group and a hydroxy group attached to a benzylidene group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolidine ring, chromen ring, and propanamide group would form the core of the molecule, with the methoxy and hydroxy groups attached to the benzylidene group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiazolidine and chromen rings, as well as the propanamide, methoxy, and hydroxy groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and methoxy groups could impact its solubility .

Scientific Research Applications

Synthetic Protocols and Core Structures

The compound is part of a broader class of compounds that play a significant role in pharmacology due to their core structures and synthetic versatility. For example, the 6H-benzo[c]chromen-6-ones, which share structural similarities with the given compound, are crucial in secondary metabolites with considerable pharmacological importance. Natural sources provide limited quantities of these compounds, necessitating synthetic procedures for their production. Literature reviews detail various synthetic protocols, such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates, among others, to produce these core structures efficiently (Mazimba, 2016).

Biological Potential of Structural Analogs

Another area of research focuses on the biological potential of structural analogs to the compound , such as 1,3-thiazolidin-4-ones and their derivatives. These compounds, including glitazones, rhodanines, and pseudothiohydantoins, have demonstrated a wide range of pharmacological activities. The synthesis and development of these analogs have been explored since the mid-nineteenth century, emphasizing their structural and biological properties. Advanced synthesis methodologies, including green chemistry approaches, highlight the compounds' significant biological potential against various diseases (Santos, Jones, & Silva, 2018).

Pharmaceutical and Medicinal Chemistry Applications

The compound and its related structural frameworks have implications in medicinal chemistry, given their incorporation into commercial pharmaceuticals. For instance, the 1,3-thiazolidin-4-one nucleus and its functionalized analogs are found in drugs targeting a range of diseases, from metabolic disorders to cancer. The synthesis history, advancements in green synthesis techniques, and the environmental implications of these compounds are areas of ongoing research, reflecting their importance in developing future medicinal agents (Santos, Jones, & Silva, 2018).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

3-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6S2/c1-30-18-10-13(2-5-16(18)26)11-19-22(29)25(23(32)33-19)9-8-20(27)24-15-4-6-17-14(12-15)3-7-21(28)31-17/h2-7,10-12,26H,8-9H2,1H3,(H,24,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPZRGOQDZVNTD-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

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